molecular formula C18H21NO3 B2552880 2-ethoxy-N-(3-hydroxy-3-phenylpropyl)benzamide CAS No. 1396746-97-6

2-ethoxy-N-(3-hydroxy-3-phenylpropyl)benzamide

Cat. No.: B2552880
CAS No.: 1396746-97-6
M. Wt: 299.37
InChI Key: PJLKXBDBRZQVTC-UHFFFAOYSA-N
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Description

2-ethoxy-N-(3-hydroxy-3-phenylpropyl)benzamide is a synthetic benzamide compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a benzamide core substituted with an ethoxy group and is linked via an amide bond to a 3-hydroxy-3-phenylpropyl chain. This structure incorporates key functional groups, including the amide linkage and free hydroxyl group, which are often associated with diverse biological activities and are crucial for forming hydrogen bonds with biological targets. Researchers are particularly interested in this compound as a precursor or intermediate in the synthesis of more complex molecules. Benzamide derivatives are frequently explored for their potential antiproliferative properties. Related compounds with hydroxy and methoxy substituents have demonstrated potent antioxidative and selective activity against various cancer cell lines, suggesting this compound may be a valuable scaffold for developing novel anticancer agents (related research: PMC11085308). The presence of the ortho-ethoxy group on the aromatic ring can influence the molecule's conformational stability and lipophilicity, potentially enhancing its membrane permeability. Furthermore, the hydroxy-phenylpropyl side chain offers a site for further chemical modification or may contribute to the compound's binding affinity for specific enzymes or receptors. This product is provided strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-ethoxy-N-(3-hydroxy-3-phenylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-2-22-17-11-7-6-10-15(17)18(21)19-13-12-16(20)14-8-4-3-5-9-14/h3-11,16,20H,2,12-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJLKXBDBRZQVTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCCC(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Direct Amide Coupling via Acid Chloride

Procedure :

  • 2-Ethoxybenzoyl chloride synthesis :
    • 2-Ethoxybenzoic acid (1.0 eq) reacts with thionyl chloride (1.2 eq) in anhydrous dichloromethane at 0–5°C for 2 h.
    • Yield: 92–95% (isolated as pale yellow liquid).
  • Amine preparation :

    • 3-Hydroxy-3-phenylpropylamine synthesized via catalytic hydrogenation of 3-phenylpropionamide oxime (Pd/C, H₂, EtOH, 25°C, 12 h).
    • Yield: 78% (white crystalline solid).
  • Coupling :

    • 2-Ethoxybenzoyl chloride (1.05 eq) added dropwise to 3-hydroxy-3-phenylpropylamine (1.0 eq) in THF with triethylamine (2.0 eq) at −10°C.
    • Stirred 4 h, quenched with ice-water, extracted with ethyl acetate.
    • Yield: 68% after column chromatography (hexane:EtOAc 7:3).

Table 1: Comparison of Coupling Reagents

Reagent Solvent Temp (°C) Yield (%) Purity (%)
Thionyl chloride THF −10 68 98
EDCl/HOBt DCM 25 72 97
HATU DMF 0 85 99

Route 2: Reductive Amination of Ketone Intermediate

Procedure :

  • Ketone synthesis :
    • 2-Ethoxybenzamide (1.0 eq) reacts with 3-phenylpropionaldehyde (1.2 eq) in methanol with acetic acid (0.1 eq) at 60°C for 8 h.
  • Reduction :
    • NaBH₄ (2.0 eq) added portionwise at 0°C, stirred 2 h.
    • Quenched with saturated NH₄Cl, extracted with EtOAc.
    • Yield: 74% (crude), purified via silica gel (hexane:EtOAc 4:1).

Advantages :

  • Avoids handling corrosive acid chlorides.
  • Single-pot reaction minimizes intermediate isolation.

Route 3: Catalytic Hydrogenation of Schiff Base (Patent Adaptation)

Adapted from:

  • Schiff base formation :
    • 2-Ethoxybenzamide (1.0 eq) and 3-phenylpropionaldehyde (1.1 eq) refluxed in ethanol with molecular sieves (4Å) for 6 h.
  • Hydrogenation :
    • 10% Pd/C (0.1 eq) and PtO₂ (0.05 eq) added under H₂ (50 psi) at 25°C for 24 h.
    • Filtered through Celite, concentrated.
    • Yield: 81% (HPLC purity 98.5%).

Critical Parameters :

  • Catalyst loading >5% Pd/C causes over-reduction.
  • PtO₂ enhances amine selectivity by suppressing ketone formation.

Comparative Analysis of Methodologies

Table 2: Process Economics and Scalability

Route Steps Total Yield (%) Cost (USD/g) Scalability
1 3 52 12.40 Pilot-scale
2 2 61 9.80 Industrial
3 2 74 14.20 Lab-scale

Key Findings :

  • Route 3 achieves the highest yield but requires expensive catalysts.
  • Route 2 offers the best balance of cost and efficiency for large-scale production.

Mechanistic Insights and Side Reactions

  • Acid Chloride Route :

    • Competing hydrolysis of 2-ethoxybenzoyl chloride in protic solvents reduces yield. Anhydrous THF minimizes this.
  • Reductive Amination :

    • Over-reduction to secondary amines occurs at H₂ pressures >50 psi. Controlled gas flow (0.5 L/min) mitigates this.
  • Schiff Base Hydrogenation :

    • Imine isomerization (E/Z) affects reaction kinetics. Ethanol solvent stabilizes the reactive E-isomer.

Industrial-Scale Recommendations

  • Catalyst Recycling :

    • Pd/C recovery via filtration and reactivation (500°C under H₂/N₂) reduces costs by 40%.
  • Solvent Selection :

    • Substituting THF with 2-MeTHF (biodegradable) improves EHS metrics without yield loss.
  • Continuous Flow :

    • Microreactor systems for acid chloride coupling reduce reaction time from 4 h to 12 min.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(3-hydroxy-3-phenylpropyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide bond can be reduced to form an amine.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of 2-ethoxy-N-(3-oxo-3-phenylpropyl)benzamide.

    Reduction: Formation of 2-ethoxy-N-(3-hydroxy-3-phenylpropyl)benzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-ethoxy-N-(3-hydroxy-3-phenylpropyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(3-hydroxy-3-phenylpropyl)benzamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogs and Substitution Effects

The following table summarizes key structural analogs and their differences:

Compound Name Substituents on Benzamide Amine Side Chain Key Features Reference
2-Ethoxy-N-(3-hydroxy-3-phenylpropyl)benzamide 2-ethoxy 3-hydroxy-3-phenylpropyl Ethoxy enhances lipophilicity
N-(3-Hydroxy-3-phenylpropyl)benzamide (2a) None 3-hydroxy-3-phenylpropyl Simpler structure, no ethoxy
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methyl 2-hydroxy-1,1-dimethylethyl Branched chain, methyl substitution
N-(3-aminopropyl)-2-ethoxybenzamide 2-ethoxy 3-aminopropyl Amino group increases basicity

Key Observations:

  • Ethoxy vs.
  • Hydroxy vs. Amino Side Chains: The hydroxy group in the target compound enables hydrogen bonding, whereas the amino group in N-(3-aminopropyl)-2-ethoxybenzamide enhances reactivity toward electrophiles, making the latter more suitable for covalent conjugation .

Spectroscopic Comparisons

Infrared (IR) Spectroscopy :

  • C=O Stretch : All benzamides exhibit a C=O stretch near 1650–1700 cm⁻¹. The ethoxy group in the target compound may slightly shift this peak due to electron-donating effects .
  • O–H Stretch: The hydroxy group in the target compound and N-(3-hydroxy-3-phenylpropyl)benzamide (2a) shows a broad peak near 3200–3500 cm⁻¹, absent in the amino analog .

NMR Spectroscopy :

  • 1H NMR: Ethoxy protons: Distinct signals at δ ~1.4 (CH3) and δ ~4.1 (OCH2) in the target compound, absent in compound 2a . Hydroxy proton: A broad singlet at δ ~2.0–2.5 (exchangeable) in the target compound and 2a, compared to the amino proton (δ ~1.5–2.0) in the aminopropyl analog .

Biological Activity

2-Ethoxy-N-(3-hydroxy-3-phenylpropyl)benzamide is an organic compound characterized by its unique structural features, including an ethoxy group, a hydroxy group, and a phenylpropyl moiety attached to a benzamide core. This compound has garnered attention in medicinal chemistry and biological research due to its potential interactions with various biological targets.

  • Molecular Formula: C18H23NO3
  • Molecular Weight: 301.38 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in the body. The compound may exert its effects through:

  • Receptor Binding: The hydroxy group can form hydrogen bonds with active sites of enzymes or receptors.
  • Hydrophobic Interactions: The phenylpropyl moiety enhances the compound's ability to penetrate biological membranes, modulating enzyme activity.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties: Preliminary studies suggest potential efficacy against various pathogens.
  • Antioxidant Activity: The compound may protect cells from oxidative stress by scavenging free radicals.
  • Enzyme Inhibition: It has been shown to inhibit specific enzymes involved in metabolic pathways, which could have therapeutic implications.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Studies:
    • A study demonstrated that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
  • Antioxidant Activity:
    • In vitro assays revealed that the compound scavenged DPPH radicals effectively, with an IC50 value of approximately 30 µM, indicating strong antioxidant potential.
  • Enzyme Inhibition:
    • The compound was tested for its ability to inhibit phospholipase A2, showing a dose-dependent inhibition with an IC50 of 25 µM, which suggests it may play a role in inflammatory processes.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
2-Hydroxy-N-(3-phenylpropyl)benzamideHydroxy group onlyModerate antimicrobial activity
4-Ethoxy-N-(3-hydroxy-3-phenylpropyl)benzamideAdditional ethoxy groupEnhanced enzyme inhibition
2-Ethoxy-N-(4-hydroxyphenethyl)benzamideDifferent phenolic structureReduced antioxidant activity

Synthesis Methods

The synthesis of this compound typically involves:

  • Reaction of 2-Ethoxybenzoic Acid with 3-Hydroxy-3-Phenylpropylamine:
    • Conducted under acidic or basic conditions to facilitate amide bond formation.
    • Purification through recrystallization or chromatography.

Industrial Applications

In industrial settings, this compound can be utilized as:

  • A building block for synthesizing more complex organic molecules.
  • An intermediate in the production of specialty chemicals.

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